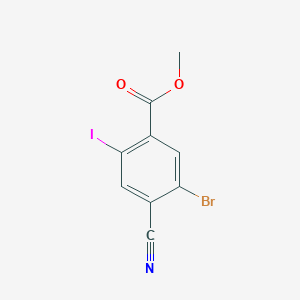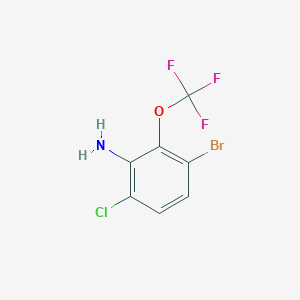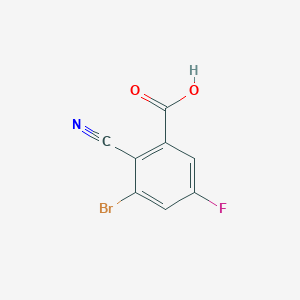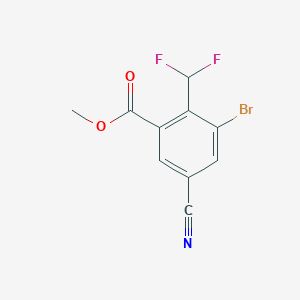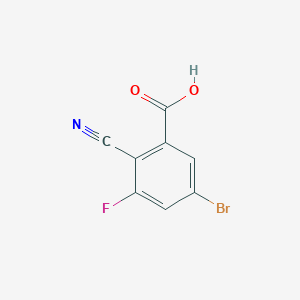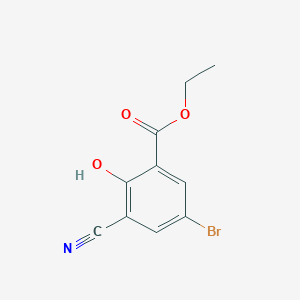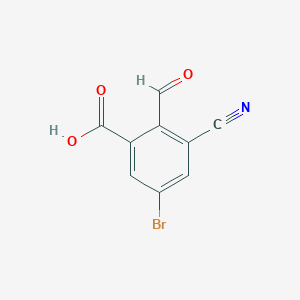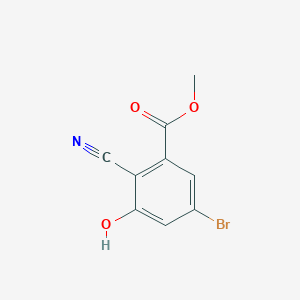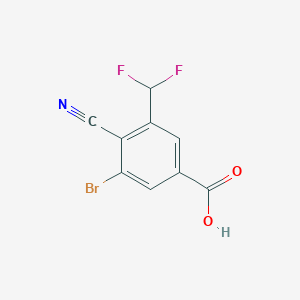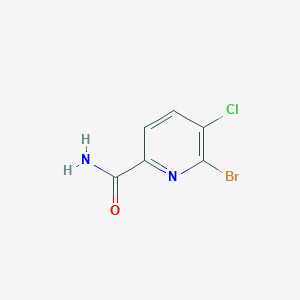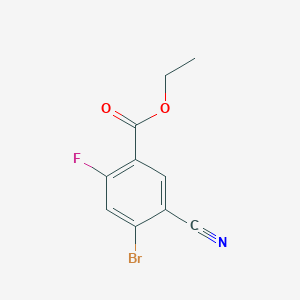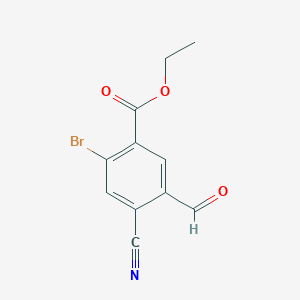
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate
概要
説明
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate ester. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the cyano and difluoromethyl groups. One common method involves the following steps:
Bromination: The starting material, such as ethyl benzoate, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyano Group Introduction: The brominated intermediate is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to introduce the cyano group.
Difluoromethylation: Finally, the difluoromethyl group is introduced using a difluoromethylating reagent, such as difluoromethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
科学的研究の応用
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate can be compared with similar compounds such as:
Ethyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Ethyl 5-bromo-2-cyano-4-(methyl)benzoate: Similar structure but with a methyl group instead of a difluoromethyl group.
Ethyl 5-bromo-2-cyano-4-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-9(12)8(10(13)14)3-6(7)5-15/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASKMRBXQKAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


